4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside
Overview
Description
4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside is a biochemical reagent widely used in glycobiology research. This compound is significant for studying the structure, synthesis, biology, and evolution of sugars. It involves carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis under cGMP (current Good Manufacturing Practice) conditions. This includes maintaining cleanroom standards and using specialized equipment to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thioglycoside linkage.
Reduction: Used to remove protecting groups.
Substitution: Involves replacing functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can regenerate free hydroxyl groups .
Scientific Research Applications
4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside is used extensively in scientific research, particularly in:
Chemistry: As a substrate in enzymatic reactions to study carbohydrate metabolism.
Biology: Investigating protein-glycan interactions and glycan roles in biological systems.
Medicine: Potential therapeutic interventions targeting diabetes and metabolic disorders.
Industry: Drug discovery and development, especially for metabolic ailments
Mechanism of Action
The compound exerts its effects by interacting with specific enzymes involved in glycan synthesis and degradation. It acts as a substrate for these enzymes, facilitating the study of their mechanisms and the pathways involved in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl 4,6-O-benzylidene-b-D-thiogalactopyranoside
- Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside
Uniqueness
4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside is unique due to its specific thioglycoside linkage, which makes it particularly useful for studying glycan-related enzymatic reactions. Its structural features allow for detailed exploration of carbohydrate metabolism and protein-glycan interactions .
Properties
IUPAC Name |
(4aR,6S,7R,8R,8aS)-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5S/c1-12-7-9-14(10-8-12)26-20-17(22)16(21)18-15(24-20)11-23-19(25-18)13-5-3-2-4-6-13/h2-10,15-22H,11H2,1H3/t15-,16-,17-,18-,19?,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHVGCBDTUPQRQ-NPKOBNKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166886 | |
Record name | 4-Methylphenyl 4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501166886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868241-49-0 | |
Record name | 4-Methylphenyl 4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868241-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylphenyl 4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501166886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.